2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide is an organic compound that features a difluoroacetamide functional group attached to a cyclohexyl and a tert-butylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate cyclohexyl derivative, such as cyclohexylamine, under acidic or basic conditions to form an intermediate.
Fluorination: The intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to introduce the difluoroacetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Automated Processes: Employing automated systems for precise control over reaction parameters and continuous production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with fewer oxygen atoms or additional hydrogen atoms.
Substituted Products: Compounds where the difluoroacetamide group is replaced by other functional groups.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in industrial processes, such as the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)cyclohexanol: A related compound with a similar phenoxy and cyclohexyl structure but lacking the difluoroacetamide group.
4-tert-butylphenoxyacetyl chloride: Another related compound used as an intermediate in organic synthesis.
Uniqueness
2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide is unique due to the presence of the difluoroacetamide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO2/c1-17(2,3)13-9-11-15(12-10-13)23-18(19,20)16(22)21-14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDOUBWPREVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2CCCCC2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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